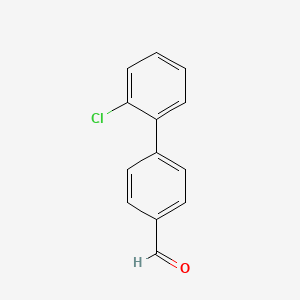

4-Formylphenyl 2,4-dichlorobenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various methods such as direct methods for crystal structure determination and nickel-catalyzed cross-coupling reactions. For example, the synthesis of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid involves solving the crystal structure using direct methods and refining it by full matrix least squares procedures . Similarly, the synthesis of [2-(4-Chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone was characterized by spectroscopic and X-ray diffraction methods . These methods could potentially be applied to the synthesis and analysis of "4-Formylphenyl 2,4-dichlorobenzoate".

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and solid-state NMR (SSNMR) . The crystal structures are further refined using computational methods like density functional theory (DFT) . The molecular structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid is stabilized by various hydrogen bonds . These techniques and findings could be relevant when analyzing the molecular structure of "4-Formylphenyl 2,4-dichlorobenzoate".

Chemical Reactions Analysis

The papers describe the reactions of chlorinated compounds with other reagents. For instance, the reaction of phenylenedioxytrihalophosphoranes with arylacetylenes leads to the formation of heterocyclic compounds and phosphorus-containing products . These reactions are characterized by spectroscopic methods, which could be similar to the reactions "4-Formylphenyl 2,4-dichlorobenzoate" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using various spectroscopic techniques such as FT-IR, FT-Raman, 1H, and 13C NMR . Computational studies provide additional information on parameters like HOMO-LUMO energies, dipole moment, and polarizability . The study of an "extended viologen" compound reveals its reducing properties and phase transition behavior . These properties are crucial for understanding the behavior of "4-Formylphenyl 2,4-dichlorobenzoate" in different environments.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

4-Formylphenyl 2,4-dichlorobenzoate serves as a precursor or intermediate in the synthesis of various chemical compounds. The chemical's structural characteristics and derivatives are explored in depth, contributing to fields like material chemistry and structural biology. For instance, Kumar et al. (2017) detailed the synthesis and crystal structure of a derivative, providing insights into its molecular arrangement and stability which are crucial for its applications in material science and chemistry (Kumar et al., 2017). Song et al. (2015) discovered novel derivatives of 4-Formylphenyl 2,4-dichlorobenzoate and systematically explored their structure-activity relationship (SAR), indicating the compound's significance in the design of molecular structures with specific functions (Song et al., 2015).

Antibacterial Applications

Derivatives of 4-Formylphenyl 2,4-dichlorobenzoate have been studied for their antibacterial properties. Abdel‐Galil et al. (2018) synthesized new heterocyclic scaffolds containing this chemical and found that some derivatives showed promising antibacterial activity, indicating potential applications in developing new antibacterial agents (Abdel‐Galil et al., 2018).

Corrosion Inhibition

4-Formylphenyl 2,4-dichlorobenzoate and its derivatives have been applied in the field of corrosion inhibition. Jafari et al. (2016) examined a derivative's ability to inhibit steel corrosion, showing how chemical modifications of 4-Formylphenyl 2,4-dichlorobenzoate can lead to compounds that effectively protect industrial materials (Jafari et al., 2016).

Material Science

In material science, the derivatives of 4-Formylphenyl 2,4-dichlorobenzoate have been explored for their unique properties. For example, Rekondo et al. (2014) demonstrated the use of a derivative in designing self-healing poly(urea–urethane) elastomers, emphasizing the compound's potential in creating advanced materials with self-healing properties (Rekondo et al., 2014).

Supramolecular Chemistry

The compound and its derivatives also find applications in supramolecular chemistry. Andleeb et al. (2018) conducted a comparative investigation of noncovalent interactions in the solid-state assembly of derivatives, highlighting the importance of 4-Formylphenyl 2,4-dichlorobenzoate in understanding and designing complex molecular structures (Andleeb et al., 2018).

Mecanismo De Acción

Target of Action

This compound is a biochemical used in proteomics research

Biochemical Pathways

It’s worth noting that 2,4-dichlorobenzoate, a related compound, is a key intermediate in the aerobic biodegradation of some polychlorinated biphenyl (pcb) congeners

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use

Propiedades

IUPAC Name |

(4-formylphenyl) 2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-10-3-6-12(13(16)7-10)14(18)19-11-4-1-9(8-17)2-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOUIFFMHCESMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231932 | |

| Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylphenyl 2,4-dichlorobenzoate | |

CAS RN |

321725-88-6 | |

| Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321725-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)

![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)

![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)

![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)